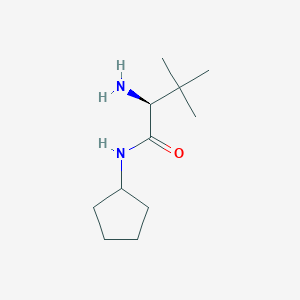
2-Amino-2-methyldodec-11-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyldodec-11-enoic acid is an organic compound with the molecular formula C13H25NO2. It is a derivative of amino acids and features a unique structure with an amino group, a methyl group, and a dodec-11-enoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyldodec-11-enoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amino acid precursor followed by a series of functional group transformations. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process might also involve purification steps such as crystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyldodec-11-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of N-alkylated derivatives
Applications De Recherche Scientifique
2-Amino-2-methyldodec-11-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyldodec-11-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity and downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-methylhexanoic acid
- 2-Amino-2-methyloctanoic acid
- 2-Amino-2-methyldecanoic acid
Comparison
Compared to these similar compounds, 2-Amino-2-methyldodec-11-enoic acid has a longer carbon chain, which can influence its physical properties and reactivity. The presence of the double bond in the dodec-11-enoic acid chain also adds to its uniqueness, potentially affecting its chemical behavior and applications .
Propriétés
Numéro CAS |
6322-52-7 |
|---|---|
Formule moléculaire |
C13H25NO2 |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
2-amino-2-methyldodec-11-enoic acid |
InChI |
InChI=1S/C13H25NO2/c1-3-4-5-6-7-8-9-10-11-13(2,14)12(15)16/h3H,1,4-11,14H2,2H3,(H,15,16) |
Clé InChI |
NIZDOMFZGSADGL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCC=C)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



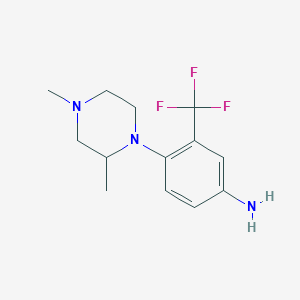
![cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13910145.png)
![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)
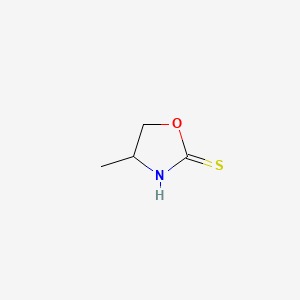

![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
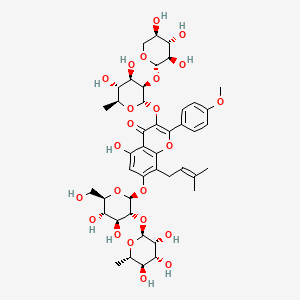
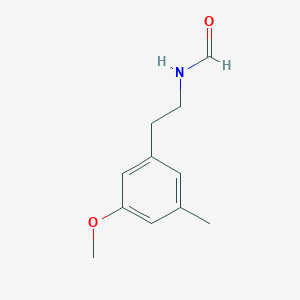
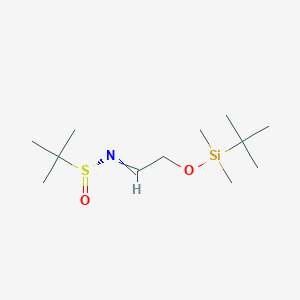
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
